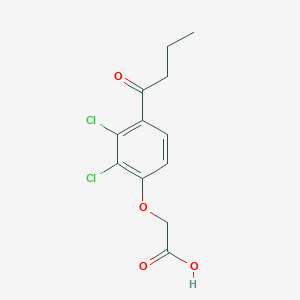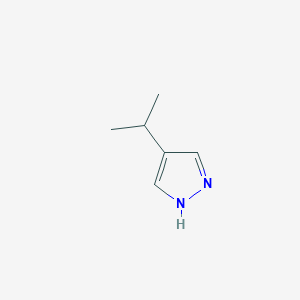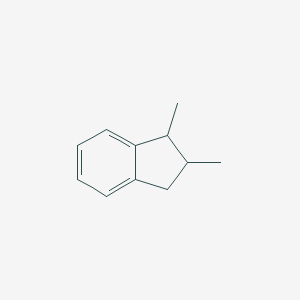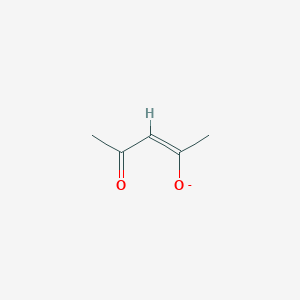
Acetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylacetonate, also known as acetylacetone, is an organic compound with the formula CH₃COCH₂COCH₃. It is a β-diketone that exists in two tautomeric forms, keto and enol, which are rapidly interconvertible. This compound is widely used as a ligand in coordination chemistry, forming complexes with various metal ions. The this compound anion is a bidentate ligand, meaning it can form two bonds with a metal ion, creating a stable six-membered chelate ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetyl acetonate typically involves the reaction of acetylacetone with a metal salt. The general reaction is as follows: [ \text{M}^{z+} + z \text{Hacac} \rightleftharpoons \text{M(acac)}_z + z \text{H}^+ ] where M is a metal ion and Hacac is acetylacetone. The addition of a base helps to remove a proton from acetylacetone, shifting the equilibrium towards the formation of the metal complex .
Industrial Production Methods
Industrial production of metal acetylacetonates often involves reacting a metal hydroxide, metal hydrated oxide, or metal oxide with acetylacetone. The reaction is typically carried out under stirring and heating to a specific temperature, followed by cooling, filtering, and purifying the product .
Chemical Reactions Analysis
Types of Reactions
Acetylacetonate undergoes various types of chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of tetraacetylethane.
Substitution: Electrophilic substitution reactions can occur, similar to electrophilic aromatic substitution.
Complex Formation: This compound forms complexes with metal ions, which can be used as catalysts in various organic reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, bases, and oxidizing agents. The conditions often involve heating and stirring to ensure complete reaction and formation of the desired products .
Major Products
The major products formed from reactions involving this compound include metal this compound complexes, which are used in various industrial and research applications .
Scientific Research Applications
Acetylacetonate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme mechanisms and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in catalysis, polymer science, and nanoparticle research.
Mechanism of Action
The mechanism of action of acetyl acetonate involves its ability to form stable chelate rings with metal ions. This chelation stabilizes the metal ion and can enhance its reactivity in catalytic processes. The molecular targets and pathways involved include the coordination of the acetylacetonate ligand to the metal ion, forming a six-membered ring that can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetyl acetonate include other β-diketones such as benzoylacetone and trifluoroacetylacetone .
Uniqueness
Acetylacetonate is unique due to its ability to form stable complexes with a wide range of metal ions, its rapid tautomeric interconversion, and its versatility in various chemical reactions and applications .
Properties
CAS No. |
17272-66-1 |
|---|---|
Molecular Formula |
C5H7O2- |
Molecular Weight |
99.11 g/mol |
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1/b4-3- |
InChI Key |
POILWHVDKZOXJZ-ARJAWSKDSA-M |
SMILES |
CC(=CC(=O)C)[O-] |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-] |
Canonical SMILES |
CC(=CC(=O)C)[O-] |
Related CAS |
13395-16-9 (copper(+2) salt) 14024-58-9 (manganese(II) salt) 14284-89-0 (manganese(III) salt) 15435-71-9 (hydrochloride salt) 19393-11-4 (potassium salt) 21679-31-2 (chromium(III) salt) |
Synonyms |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


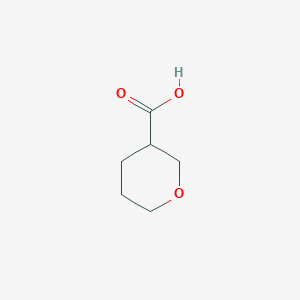
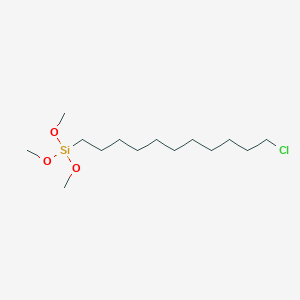

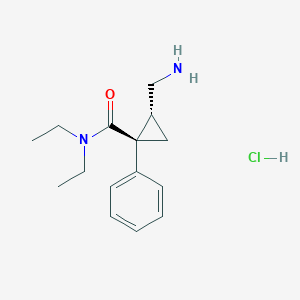
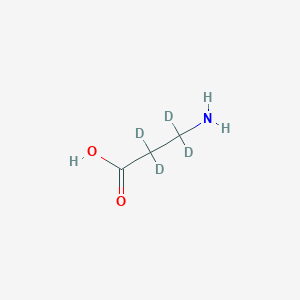
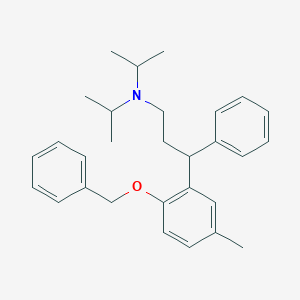
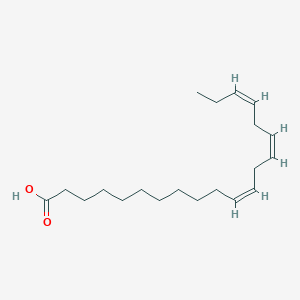
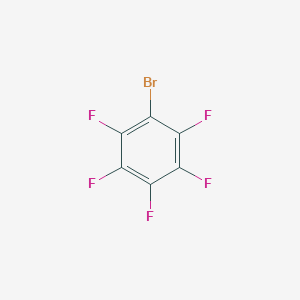
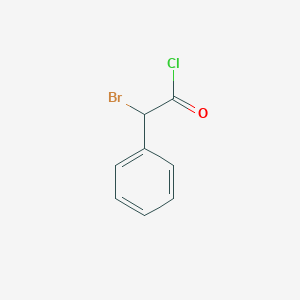
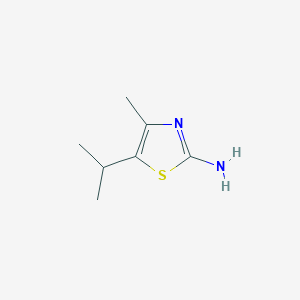
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
